molecular formula C10H19ClN2O B13009120 1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride

1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride

Cat. No.: B13009120
M. Wt: 218.72 g/mol
InChI Key: FHFZMVMIJXALIQ-UHFFFAOYSA-N
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Description

1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a fused ring system, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

    1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A similar bicyclic compound with applications in organic synthesis.

    Octahydropyrrolo[3,4-b]azepin-2(1H)-one: Another bicyclic compound with comparable structural features.

Uniqueness: 1-(Octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-onehydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

1-(2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepin-6-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-8(13)12-4-2-9-6-11-7-10(9)3-5-12;/h9-11H,2-7H2,1H3;1H

InChI Key

FHFZMVMIJXALIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2CNCC2CC1.Cl

Origin of Product

United States

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